molecular formula C30H42O8 B13063943 Kadcoccilactone G

Kadcoccilactone G

Cat. No.: B13063943
M. Wt: 530.6 g/mol
InChI Key: JMGKGIXAJGLKMN-OPKJVIMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Kadcoccilactone G typically involves extraction from the roots of Kadsura coccinea. The process includes solvent extraction followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, but the general approach involves the use of organic solvents and chromatographic separation.

Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through natural extraction methods from the plant sources .

Chemical Reactions Analysis

Types of Reactions: Kadcoccilactone G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can be performed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Properties

Molecular Formula

C30H42O8

Molecular Weight

530.6 g/mol

IUPAC Name

(1R,2S,5S,8R,12R,14S,17S,18S)-14-hydroxy-18-[(1S,2R)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-6,6,17-trimethyl-7,11,19-trioxahexacyclo[16.2.2.01,17.02,14.05,12.08,12]docosan-10-one

InChI

InChI=1S/C30H42O8/c1-16-12-18(36-24(16)33)23(32)17(2)30-11-9-27(15-35-30)20-7-6-19-25(3,4)37-21-13-22(31)38-29(19,21)14-28(20,34)10-8-26(27,30)5/h12,17-21,23,32,34H,6-11,13-15H2,1-5H3/t17-,18+,19+,20+,21-,23+,26+,27-,28+,29-,30+/m1/s1

InChI Key

JMGKGIXAJGLKMN-OPKJVIMPSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@]23CC[C@@]4([C@@]2(CC[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)C)CO3)O

Canonical SMILES

CC1=CC(OC1=O)C(C(C)C23CCC4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)CO3)O

Origin of Product

United States

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